molecular formula C12H20Cl2N2 B2469708 (R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 1349699-78-0

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B2469708
CAS RN: 1349699-78-0
M. Wt: 263.21
InChI Key: CDISTQNDEAYXJJ-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound used in scientific research . It exhibits perplexing properties and its burstiness allows for varied applications, ranging from drug development to organic synthesis.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C12H19N2Cl1 . The InChI string representation is: 1S/C12H18N2.ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;/h2-4,7,12H,5-6,8-9,13H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid . It does not have a flash point . The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It should be stored in a non-combustible solid storage class .

Scientific Research Applications

JAK1 Inhibition

®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride: has been investigated as a JAK1-selective inhibitor. Researchers designed it based on the structural combination of tofacitinib’s 7-deazapurine and 5-azaspiro [2.4]heptan-7-amine. The resulting compound, ®-3-(7-(methyl (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (referred to as ®-6c ), exhibited an impressive IC50 value of 8.5 nM against JAK1, with a selectivity index of 48 over JAK2 . This selective inhibition of JAK1 could have therapeutic implications in autoimmune diseases and inflammatory conditions.

Pharmacokinetic Properties

Pharmacokinetic studies assess how the compound is absorbed, distributed, metabolized, and eliminated in vivo. Mouse and rat studies have verified the desired efficacy of ®-6c in collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) models . These findings contribute to its potential as a lead compound for further drug development.

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It does not have a flash point . The safety data sheet suggests that if inhaled, one should move to fresh air and seek medical attention if feeling unwell . If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation persists . If swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name

(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDISTQNDEAYXJJ-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

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